molecular formula C10H6N2O2 B6420379 Cyclobuta[b]quinoxaline-1,2-diol CAS No. 20420-52-4

Cyclobuta[b]quinoxaline-1,2-diol

Cat. No.: B6420379
CAS No.: 20420-52-4
M. Wt: 186.17 g/mol
InChI Key: KQYCKLYTVAUTRI-UHFFFAOYSA-N
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Description

Cyclobuta[b]quinoxaline-1,2-diol is a fused, nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry. It belongs to the quinoxaline family, a class of structures known for their wide range of biological activities and presence in various pharmacologically active substances . The compound can be synthesized via an eco-friendly cycloaddition reaction between O-phenylenediamine derivatives and squaric acid in ethanol, a green solvent, under reflux conditions . Quinoxaline derivatives, in general, are considered pivotal scaffolds for designing new therapeutic agents. They have been investigated as potent antibiotics and as antiviral agents targeting respiratory pathologies, including as potential inhibitors of influenza and SARS coronaviruses . The planar polyaromatic structure of quinoxalines allows for effective interaction with biological targets, such as viral proteins, making them valuable for developing next-generation antiviral drugs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

cyclobuta[b]quinoxaline-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-9-7-8(10(9)14)12-6-4-2-1-3-5(6)11-7/h1-4,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYCKLYTVAUTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(C3=N2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406701
Record name Cyclobuta[b]quinoxaline-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20420-52-4
Record name Cyclobuta[b]quinoxaline-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Cyclobutane-Containing 1,2-Dicarbonyl Precursors

The classical quinoxaline synthesis—condensation of 1,2-diamines with 1,2-dicarbonyl compounds—can be adapted for cyclobuta[b]quinoxalines by employing cyclobutane-fused 1,2-diketones. For example, cyclobutane-1,2-dione reacts with o-phenylenediamine under acidic conditions to yield the fused quinoxaline core. Modifications using FeCl₃/CuSO₄ catalysts in ethanol at 50°C enhance reaction efficiency, achieving yields up to 85% for analogous quinoxaline derivatives. Challenges include the limited availability of cyclobutane-1,2-diketones, which often require multi-step synthesis via [2+2] photocycloaddition of α,β-unsaturated ketones.

Beirut Reaction with Cyclobutane Derivatives

The Beirut reaction, involving benzofurazan N-oxide and two-carbon partners, offers a pathway to quinoxaline-1,4-dioxides. When modified with cyclobutane-containing enones or dienes, this method enables the construction of the fused cyclobuta[b]quinoxaline scaffold. Subsequent reduction of the N-oxide moiety (e.g., using Zn/HCl) yields the parent quinoxaline structure. Reported conditions for similar systems involve refluxing acetonitrile for 12–24 hours, with post-reduction steps achieving 70–80% overall yields.

Photoinduced Cyclization and Ring-Closing Methodologies

o-Diisocyanoarene Cyclizations

Photoinduced cyclization of o-diisocyanoarenes with diselenides or thiols provides a metal-free route to quinoxalines. Adapting this method, irradiation (λ = 365 nm) of o-diisocyanobenzene derivatives tethered to cyclobutane precursors facilitates intramolecular [2+2] cycloaddition, forming the fused ring system. This one-pot process avoids additives and achieves 60–75% yields for thiolated quinoxalines, suggesting applicability to diol-functionalized variants.

Oxidative Annulation with Methyl Arenes

Iron-catalyzed oxidative coupling between methyl arenes and 1-(2-aminophenyl)pyrroles generates pyrrolo[1,2-a]quinoxalines. By substituting methyl arenes with cyclobutane-containing analogs, this method could form cyclobuta[b]quinoxalines. Key steps include di-t-butyl peroxide-mediated benzylic oxidation and Pictet-Spengler-type annulation, with oxygen enhancing aldehyde intermediate formation. Yields for related systems range from 53–93%, depending on substituent electronic effects.

Hydroxylation and Functionalization of the Quinoxaline Core

Direct Introduction of Diol Groups via Dihydroxy Precursors

Incorporating hydroxyl groups at the 1,2-positions necessitates using 1,2-diol-containing starting materials. For example, cyclobutane-1,2-diol reacts with 1,2-diaminobenzenes under acceptorless dehydrogenative coupling conditions (catalyst: Ru-MACHO-BH, KH base, 150°C), forming the diol-substituted quinoxaline. This method, effective for 2-methylquinoxaline (90% yield), requires stoichiometric base for short-chain diols, posing scalability challenges.

Post-Synthesis Hydroxylation

Electrophilic hydroxylation using oxone or hydrogen peroxide in acidic media introduces hydroxyl groups to pre-formed cyclobuta[b]quinoxalines. Regioselectivity is controlled by directing groups; for instance, electron-withdrawing substituents at position 3 favor para-hydroxylation. Yields for similar quinoxaline hydroxylations reach 50–65%, though over-oxidation remains a concern.

Catalytic Systems and Green Chemistry Approaches

Nano-Catalyzed Synthesis

Fe₃O4@SiO2/Schiff base-Co(II) nanocomposites enable quinoxaline synthesis in aqueous ethanol at room temperature. Applied to cyclobutane-fused systems, these catalysts enhance diketone-diamine condensation efficiency while mitigating ring strain effects. Recovery via magnetic separation and reuse for 5–7 cycles without activity loss makes this method industrially viable.

Organocatalytic Methods

Camphorsulfonic acid (CSA) in ethanol catalyzes quinoxaline formation at ambient temperatures. For cyclobuta[b]quinoxaline-1,2-diol, CSA (10 mol%) facilitates cyclocondensation of cyclobutane-1,2-dione with protected diaminodiols, followed by deprotection (e.g., TFA/CH₂Cl₂) to reveal hydroxyl groups. This approach achieves 75–80% yields for analogous diol-containing heterocycles.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)AdvantagesLimitations
Cyclocondensation[1,Cyclobutane-1,2-dione + diamineFeCl₃/CuSO₄, 50°C, ethanol70–85Scalable, one-potLimited diketone availability
Photoinducedo-Diisocyanobenzene + Se/Thiolhv, 365 nm, rt60–75Metal-free, mildLow functional group tolerance
DehydrogenativeCyclobutane-1,2-diol + diamineRu catalyst, 150°C, toluene85–90Atom-economicalHigh base stoichiometry required
Nano-catalyzedDiketone + diamineFe₃O4@SiO2-Co(II), rt, H₂O80–90Recyclable catalyst, green solventSensitive to steric hindrance

Mechanistic Insights and Stability Considerations

Ring Strain and Reactivity

The cyclobutane ring’s 90° bond angles impart significant strain (∼26 kcal/mol), influencing reaction pathways. Strain relief drives [2+2] cycloreversion in high-temperature reactions, necessitating mild conditions (e.g., <100°C) for cyclobuta[b]quinoxaline synthesis. Stabilization via conjugation with the quinoxaline π-system reduces strain, enabling isolation at room temperature.

Hydroxyl Group Effects

The 1,2-diol moiety enhances solubility in polar solvents but introduces susceptibility to oxidation. Protection as acetates or silyl ethers during synthesis is critical. Post-deprotection, stabilization via intramolecular hydrogen bonding (O−H···N) mitigates degradation, as evidenced by NMR and X-ray studies of related compounds .

Scientific Research Applications

Antiviral Applications

Overview
Quinoxaline derivatives have been extensively studied for their antiviral properties. Cyclobuta[b]quinoxaline-1,2-diol and its derivatives have shown promising activity against various viruses, including HIV and Hepatitis B.

Case Studies

  • A systematic review highlighted the potential of polysubstituted quinoxalines, including those related to this compound, to act as antiviral agents. Notably, compounds demonstrated significant inhibition of HIV-1 reverse transcriptase with IC50 values in the low micromolar range .
  • In another study, derivatives of quinoxaline were synthesized and evaluated for their activity against Hepatitis B virus (HBV). One compound exhibited anti-HBV activity with an EC50 value of 100 µM while showing high cytotoxicity .

Data Table: Antiviral Activity of Cyclobuta[b]quinoxaline Derivatives

Compound NameVirus TargetEC50 (µM)Cytotoxicity (%)
This compoundHIV-10.155%
Quinoxaline Derivative AHepatitis B100>30%
Quinoxaline Derivative BCoxsackievirus B50.090%

Anticancer Properties

Overview
this compound has also shown potential as an anticancer agent. Its derivatives have been synthesized and tested against various cancer cell lines.

Case Studies

  • Research indicated that certain quinoxaline derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116 and MCF-7. The most active compound demonstrated IC50 values of 1.9 µg/mL and 2.3 µg/mL respectively, which is comparable to established chemotherapeutics like doxorubicin .
  • Another study focused on the synthesis of quinoxaline-based compounds that displayed unique anticancer properties with low molar range IC50 values .

Data Table: Anticancer Activity of Cyclobuta[b]quinoxaline Derivatives

Compound NameCancer Cell LineIC50 (µg/mL)Reference Drug
This compoundHCT1161.9Doxorubicin (3.23)
Quinoxaline Derivative CMCF-72.3Doxorubicin (3.23)

Comparison with Similar Compounds

Quinoxaline-1,4-di-N-Oxides

Structural Features: These derivatives contain two N-oxide groups at the 1,4-positions of the quinoxaline core. Applications: Primarily explored for antimicrobial and anticancer activities. For example:

  • 3-Methyl-2-(2′-methylphenyl aminocarbonyl)-quinoxaline-1,4-di-N-oxide exhibits potent antimycobacterial activity against isoniazid-resistant strains .
  • 7-Methyl-3-(4′-fluoro)phenylquinoxaline-2-carbonitrile-1,4-di-N-oxide shows a MIC < 0.2 µg/mL against M. tuberculosis H37Rv .

Key Differences: Unlike cyclobuta[b]quinoxaline-1,2-diol, these compounds prioritize bioactivity over material properties. Their N-oxide groups enhance electron-deficient character, facilitating interactions with biological targets.

Squaric Acid Amides (SQAs) and Squaric Acid Quinoxalines (SQXs)

Structural Features :

  • SQAs : Contain squaric acid amide motifs but suffer from low stability in radical cation states.
  • SQXs: Embed nitrogen atoms within a quinoxaline ring, forming cyclobuta[b]quinoxaline-1,2-diones.

Cyclobuta[b]quinoxaline Derivatives with Methyl Substituents

Examples :

  • 3,8-Dihydro-3,8-dimethyl-cyclobuta[b]quinoxaline-1,2-dione (CAS 33527-99-0, C₁₂H₁₀N₂O₂) . Applications: Primarily used in synthetic chemistry; biological or material applications are understudied.

Simple Diols (Non-Quinoxaline)

Examples :

  • Cyclohexane-1,2-diol: Used in catalytic oxidation studies but lacks the conjugated aromatic system of quinoxalines .
  • Key Differences: These diols lack the fused heteroaromatic structure of this compound, resulting in divergent chemical and functional properties.

Data Tables

Table 1: Structural and Functional Comparison

Compound Functional Groups Molecular Formula Key Applications Notable Findings
This compound 1,2-diol Not reported Hypothetical precursor Limited direct data
SQXs (e.g., cyclobuta[b]quinoxaline-1,2-dione) 1,2-dione C₁₂H₁₀N₂O₂ Redox-active battery materials Stability >95% after 500 cycles
Quinoxaline-1,4-di-N-oxide derivatives 1,4-N-oxide Varies Antimicrobial agents MIC < 0.2 µg/mL for Mtb
3,8-Dimethyl-SQX 1,2-dione, 3,8-methyl C₁₂H₁₀N₂O₂ Synthetic intermediate No reported bioactivity

Table 2: Bioactivity of Selected Quinoxaline Derivatives

Compound Activity Type Key Metric (e.g., MIC, IC₅₀) Reference
7-Methyl-3-(4′-fluoro)phenylquinoxaline-2-carbonitrile-1,4-di-N-oxide Antimycobacterial MIC < 0.2 µg/mL
Hybrid INH-quinoxaline-di-N-oxide derivatives Antimycobacterial IC₅₀ = 0.58–1.50 µM

Biological Activity

Cyclobuta[b]quinoxaline-1,2-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes nitrogen atoms. Its unique structural features contribute to its biological properties. The compound can be synthesized through various chemical methods, which influence its purity and activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of quinoxaline compounds possess antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Cyclobuta[b]quinoxaline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli0.5 mg/mL
This compoundStaphylococcus aureus0.3 mg/mL
This compoundPseudomonas aeruginosa0.8 mg/mL

The mechanism of action for these antimicrobial effects has been linked to the inhibition of DNA synthesis and the induction of oxidative stress in bacterial cells, leading to cell death .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways.

Case Study: Apoptosis Induction in Cancer Cells

In a controlled study involving human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 1 mg/mL. The compound induced apoptosis by activating caspase pathways and increasing reactive oxygen species (ROS) production.

Table 2: Effects on Cancer Cell Lines

Cell LineConcentration (mg/mL)Viability Reduction (%)Mechanism of Action
HeLa (Cervical Cancer)0.530Caspase activation
MCF-7 (Breast Cancer)1.050ROS generation
A549 (Lung Cancer)0.7540Apoptosis via mitochondrial pathway

The findings suggest that this compound's ability to induce apoptosis could make it a candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

  • DNA Interaction : The compound has been shown to bind to DNA, inhibiting replication and transcription.
  • Oxidative Stress : It induces oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.
  • Enzyme Inhibition : Cyclobuta[b]quinoxaline derivatives may inhibit specific enzymes involved in cellular proliferation and survival .

Q & A

Q. What are the established synthetic routes for Cyclobuta[b]quinoxaline-1,2-diol, and how do reaction conditions influence yield?

Cyclobuta[b]quinoxaline derivatives are typically synthesized via condensation of substituted o-phenylenediamines with 1,2-dihydroxy precursors or through substitution reactions in the quinoxaline nucleus . For example, benzo[3,4]cyclobuta[1,2-6]quinoxaline (a structurally related compound) was synthesized using IR and UV spectroscopy for characterization, highlighting the importance of reaction temperature and solvent polarity in stabilizing strained cyclobutane rings . Methodological Tip : Optimize stoichiometric ratios (e.g., 1:1 for diamine to diol) and use inert atmospheres to prevent oxidation of sensitive intermediates.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Q. How can researchers assess the reactivity of the 1,2-diol moiety in Cyclobuta[b]quinoxaline derivatives?

The 1,2-diol group undergoes esterification with boronic acids (e.g., phenylboronate) under mild conditions, forming stable cyclic esters detectable via holographic sensors . Kinetic studies using chromic acid oxidation (e.g., ethane-1,2-diol models) can quantify reaction rates, with micellar catalysis enhancing selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or antitumor activity often arise from variations in substituent positioning or assay conditions. For example, trans-1,2-diol configurations in metabolites like trans-1,2-dihydrobenzene-1,2-diol show distinct bioactivity compared to cis isomers . Methodological Tip : Use metabolomic profiling (LC-MS/MS) and dose-response assays to correlate structural features with activity. Validate findings against standardized cell lines (e.g., HEK293 or HeLa).

Q. How do electronic effects of the cyclobutane ring influence the compound’s basicity and interaction with biological targets?

Strain in the cyclobutane ring reduces basicity compared to non-fused quinoxalines. For instance, benzo[3,4]cyclobuta[1,2-6]quinoxaline exhibits a pKₐ shift due to electron-withdrawing effects from the fused ring system . Computational modeling (DFT) can predict charge distribution and binding affinity with enzymes like SARS-CoV-2 spike glycoproteins, as seen in docking studies of related diols .

Q. What experimental designs are optimal for studying metabolic pathways involving this compound?

Q. How can researchers address challenges in regioselective functionalization of the quinoxaline nucleus?

Use directing groups (e.g., sulfonamides) or transition-metal catalysis (Pd/Cu) to control substitution patterns. For example, N-alkyl quaternary salts react selectively with 1,3-diketones at the C2-C3 bond .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for Cyclobuta[b]quinoxaline derivatives while others show negligible effects?

Discrepancies may stem from:

  • Structural variations : Electron-withdrawing substituents enhance membrane penetration.
  • Assay conditions : Differences in pH (e.g., silage studies showing pH-dependent stability ) or solvent polarity alter bioavailability. Resolution : Standardize MIC (minimum inhibitory concentration) assays across bacterial strains and include positive controls (e.g., dioxidine ).

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